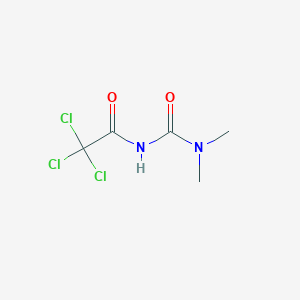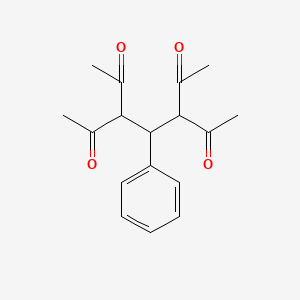
3,5-Diacetyl-4-phenylheptane-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diacetyl-4-phenylheptane-2,6-dione: is an organic compound with a complex structure characterized by multiple functional groups It is a diketone, meaning it contains two ketone groups, and it also features phenyl and acetyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diacetyl-4-phenylheptane-2,6-dione typically involves multi-step organic reactions. One common method includes the aldol condensation of acetophenone with acetylacetone under basic conditions, followed by further functional group modifications to introduce the additional acetyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
3,5-Diacetyl-4-phenylheptane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The diketone groups can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
3,5-Diacetyl-4-phenylheptane-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-Diacetyl-4-phenylheptane-2,6-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The diketone groups can form complexes with metal ions, potentially affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Diacetyl (Butane-2,3-dione): A simpler diketone with a buttery flavor, commonly used in food flavoring.
Acetylacetone (2,4-Pentanedione): Another diketone used as a ligand in coordination chemistry.
Benzylacetone (4-Phenyl-2-butanone): A related compound with a similar phenyl group but different functional groups.
Uniqueness
3,5-Diacetyl-4-phenylheptane-2,6-dione is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
21225-59-2 |
|---|---|
分子式 |
C17H20O4 |
分子量 |
288.34 g/mol |
IUPAC名 |
3,5-diacetyl-4-phenylheptane-2,6-dione |
InChI |
InChI=1S/C17H20O4/c1-10(18)15(11(2)19)17(14-8-6-5-7-9-14)16(12(3)20)13(4)21/h5-9,15-17H,1-4H3 |
InChIキー |
KLNHXXJUALDKRJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(C1=CC=CC=C1)C(C(=O)C)C(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


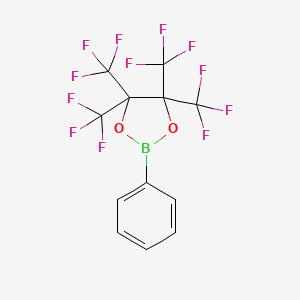
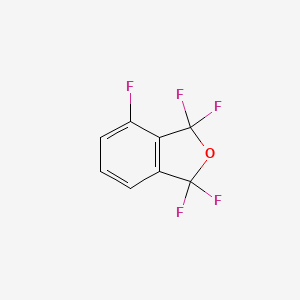

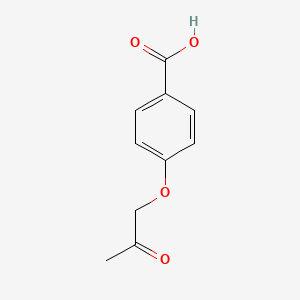
![(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14698854.png)
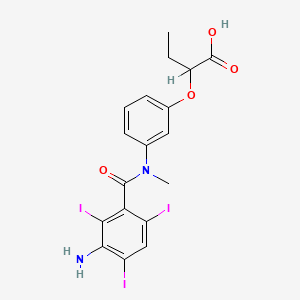
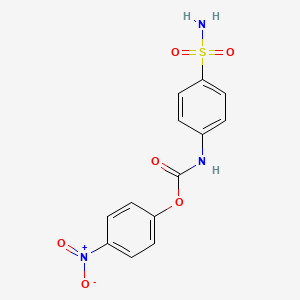
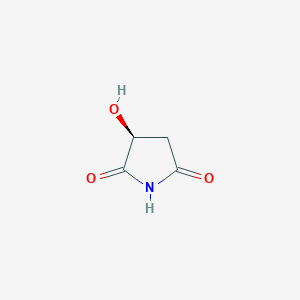
![Benzene, [[(3-methyl-2-butenyl)oxy]methyl]-](/img/structure/B14698876.png)
